Cas no 58059-31-7 (3-chloro-6-(4-methoxyphenyl)pyridazine)
3-chloro-6-(4-methoxyphenyl)pyridazine Chemical and Physical Properties
Names and Identifiers
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- Pyridazine,3-chloro-6-(4-methoxyphenyl)-
- 3-Chloro-6-(4-methoxyphenyl)pyridazine
- 3-Chloro-6-(4-methoxy-phenyl)-pyridazine
- 3-CHLORO-6-(4-METHOXYPHENYL)-PYRIDAZINE
- TZBSFHQGJIBFLX-UHFFFAOYSA-N
- FT-0664765
- 58059-31-7
- 3-chloro-6(4-methoxyphenyl)pyridazine
- DTXSID70482733
- BS-23097
- F1967-0379
- AKOS000303158
- EN300-236070
- SCHEMBL2494845
- MFCD01314138
- 3-Chloro-6-(p-methoxyphenyl)pyridazine;
- DTXCID70433543
- 3-chloro-6-(4-methoxyphenyl)pyridazine
-
- MDL: MFCD01314138
- Inchi: 1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3
- InChI Key: TZBSFHQGJIBFLX-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2C=CC(=CC=2)OC)N=N1
Computed Properties
- Exact Mass: 220.04000
- Monoisotopic Mass: 220.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35Ų
Experimental Properties
- PSA: 35.01000
- LogP: 2.80560
3-chloro-6-(4-methoxyphenyl)pyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-chloro-6-(4-methoxyphenyl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192522-5g |
3-Chloro-6-(4-methoxyphenyl)pyridazine |
58059-31-7 | 95% | 5g |
$693.84 | 2023-09-01 | |
| TRC | C368773-250mg |
3-Chloro-6-(4-methoxyphenyl)pyridazine |
58059-31-7 | 250mg |
$ 58.00 | 2023-09-08 | ||
| TRC | C368773-500 mg |
3-Chloro-6-(4-methoxyphenyl)pyridazine |
58059-31-7 | 500MG |
$ 60.00 | 2022-01-10 | ||
| TRC | C368773-1 g |
3-Chloro-6-(4-methoxyphenyl)pyridazine |
58059-31-7 | 1g |
$ 105.00 | 2022-01-10 | ||
| TRC | C368773-2.5 g |
3-Chloro-6-(4-methoxyphenyl)pyridazine |
58059-31-7 | 2.5 g |
$ 235.00 | 2022-01-10 | ||
| Matrix Scientific | 033328-1g |
3-Chloro-6-(4-methoxy-phenyl)-pyridazine |
58059-31-7 | 1g |
$378.00 | 2023-09-09 | ||
| Chemenu | CM522386-1g |
3-Chloro-6-(4-methoxyphenyl)pyridazine |
58059-31-7 | 98% | 1g |
$218 | 2023-03-07 | |
| abcr | AB237788-1 g |
3-Chloro-6-(4-methoxyphenyl)pyridazine |
58059-31-7 | 1 g |
€542.30 | 2023-07-20 | ||
| abcr | AB237788-5 g |
3-Chloro-6-(4-methoxyphenyl)pyridazine |
58059-31-7 | 5 g |
€947.00 | 2023-07-20 | ||
| abcr | AB237788-10 g |
3-Chloro-6-(4-methoxyphenyl)pyridazine |
58059-31-7 | 10 g |
€1,330.40 | 2023-07-20 |
3-chloro-6-(4-methoxyphenyl)pyridazine Suppliers
3-chloro-6-(4-methoxyphenyl)pyridazine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 3-chloro-6-(4-methoxyphenyl)pyridazine
3-Chloro-6-(4-Methoxyphenyl)Pyridazine: A Comprehensive Overview
3-Chloro-6-(4-methoxyphenyl)pyridazine, with the CAS number 58059-31-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and structural versatility. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on the potential applications of this compound in various industries, including pharmaceuticals, agrochemicals, and electronic materials.
The molecular structure of 3-chloro-6-(4-methoxyphenyl)pyridazine consists of a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2) substituted with a chlorine atom at position 3 and a methoxyphenyl group at position 6. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable building block for designing functional materials. Recent studies have explored the influence of these substituents on the compound's photophysical properties, revealing promising applications in optoelectronic devices.
One of the most notable aspects of 3-chloro-6-(4-methoxyphenyl)pyridazine is its role as an intermediate in the synthesis of more complex pyridazine derivatives. For instance, researchers have utilized this compound as a precursor for constructing heterocyclic frameworks with enhanced stability and reactivity. A groundbreaking study published in 2023 demonstrated that the substitution pattern of this compound can be exploited to design materials with tailored electronic properties, paving the way for its use in advanced semiconductor applications.
In terms of physical properties, 3-chloro-6-(4-methoxyphenyl)pyridazine exhibits a high degree of thermal stability, making it suitable for high-temperature applications. Its solubility in common organic solvents also facilitates its use in various synthetic protocols. Recent investigations into its spectroscopic properties have revealed that the compound absorbs strongly in the ultraviolet region, which could be harnessed for applications in UV-absorbing coatings or sensors.
The synthesis of 3-chloro-6-(4-methoxyphenyl)pyridazine typically involves multi-step reactions, often employing transition metal catalysts to achieve high yields and selectivity. A notable advancement in this area was reported in 2022, where researchers developed a palladium-catalyzed coupling reaction that significantly streamlined the synthesis process. This method not only improved the efficiency of production but also reduced environmental impact by minimizing waste generation.
Beyond its chemical significance, 3-chloro-6-(4-methoxyphenyl)pyridazine has found niche applications in biological systems. For example, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes, suggesting potential therapeutic applications. However, further research is required to fully understand its pharmacokinetic profile and safety profile before it can be considered for clinical use.
In conclusion, 3-chloro-6-(4-methoxyphenyl)pyridazine, with its unique structural features and versatile properties, continues to be a subject of intense research interest. As advancements in synthetic chemistry and materials science progress, this compound is poised to play an increasingly important role in diverse industrial applications. Its ability to serve as a building block for more complex structures underscores its importance as a key player in modern chemical research.
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